molecular formula C8H5ClF2O2 B3043362 2,5-Difluoro-4-methoxybenzoyl chloride CAS No. 849632-70-8

2,5-Difluoro-4-methoxybenzoyl chloride

Cat. No. B3043362
CAS RN: 849632-70-8
M. Wt: 206.57 g/mol
InChI Key: CFKHDIPWCOXSLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex and often requires multiple steps to introduce fluorine atoms into the aromatic ring. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a difluorinated benzoyl group similar to 2,5-difluoro-4-methoxybenzoyl chloride, was achieved in 9 steps starting from 2,6-difluorobenzoic acid . This highlights the complexity and low yield often encountered in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which affects the electron distribution in the aromatic ring. This can influence the reactivity and interaction with other molecules. For example, the crystal structures of fluorine-substituted quinazolinamine derivatives were determined using X-ray diffraction, revealing the presence of hydrogen bonds and π-π interactions that contribute to the formation of a 3D network . These structural insights are relevant to understanding the behavior of 2,5-difluoro-4-methoxybenzoyl chloride at the molecular level.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can vary significantly depending on the position and number of fluorine atoms. The presence of fluorine can enhance the electrophilic character of the carbonyl group in benzoyl chlorides, potentially affecting their reactivity in chemical reactions. Although the papers do not specifically discuss the reactivity of 2,5-difluoro-4-methoxybenzoyl chloride, they do provide examples of chemical reactions involving fluorinated compounds, such as the Michael addition reactions used to synthesize fluorine-substituted quinazolinamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These properties include solubility, melting point, and stability. For instance, the solubility of the fluorine-substituted quinazolinamine derivatives was significantly improved, exceeding 50 mg/ml in water or PBS buffer . This suggests that the introduction of fluorine atoms can enhance the solubility of aromatic compounds, which may also apply to 2,5-difluoro-4-methoxybenzoyl chloride.

properties

IUPAC Name

2,5-difluoro-4-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-3-5(10)4(8(9)12)2-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKHDIPWCOXSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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